(-)-Perillaldehyde
(-)-Perillaldehyde
Perillyl aldehyde, also known as fema no. 3557, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, perillyl aldehyde is considered to be an isoprenoid lipid molecule. Perillyl aldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perillyl aldehyde has been primarily detected in saliva. Within the cell, perillyl aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Perillyl aldehyde is a cherry, fat, and fatty tasting compound that can be found in herbs and spices. This makes perillyl aldehyde a potential biomarker for the consumption of this food product.
Perillyl aldehyde is an aldehyde that is cyclohex-1-ene-1-carbaldehyde substituted by a prop-1-en-2-yl group at position 4. It has a role as a mouse metabolite, a human metabolite and a volatile oil component. It is an olefinic compound and an aldehyde.
Perillyl aldehyde is an aldehyde that is cyclohex-1-ene-1-carbaldehyde substituted by a prop-1-en-2-yl group at position 4. It has a role as a mouse metabolite, a human metabolite and a volatile oil component. It is an olefinic compound and an aldehyde.
Brand Name:
Vulcanchem
CAS No.:
2111-75-3
VCID:
VC0036042
InChI:
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
SMILES:
CC(=C)C1CCC(=CC1)C=O
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
(-)-Perillaldehyde
CAS No.: 2111-75-3
Main Products
VCID: VC0036042
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS No. | 2111-75-3 |
---|---|
Product Name | (-)-Perillaldehyde |
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 4-prop-1-en-2-ylcyclohexene-1-carbaldehyde |
Standard InChI | InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3 |
Standard InChIKey | RUMOYJJNUMEFDD-UHFFFAOYSA-N |
SMILES | CC(=C)C1CCC(=CC1)C=O |
Canonical SMILES | CC(=C)C1CCC(=CC1)C=O |
Boiling Point | 240.0 °C |
Density | 0.948-0.956 |
Melting Point | 25 °C <25°C |
Physical Description | Solid Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odou |
Description | Perillyl aldehyde, also known as fema no. 3557, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, perillyl aldehyde is considered to be an isoprenoid lipid molecule. Perillyl aldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perillyl aldehyde has been primarily detected in saliva. Within the cell, perillyl aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Perillyl aldehyde is a cherry, fat, and fatty tasting compound that can be found in herbs and spices. This makes perillyl aldehyde a potential biomarker for the consumption of this food product. Perillyl aldehyde is an aldehyde that is cyclohex-1-ene-1-carbaldehyde substituted by a prop-1-en-2-yl group at position 4. It has a role as a mouse metabolite, a human metabolite and a volatile oil component. It is an olefinic compound and an aldehyde. |
Solubility | Insoluble in water; soluble in alcohols and oils Miscible at room temperature (in ethanol) |
Synonyms | (-)-4-ISOPROPENYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE;1-4(1-METHYLETHENYL)-1-CYCLOHEXANE-1-CARBOXALDEHYDE;L(-)-PERILLALDEHYDE;L-PERILLALDEHYDE;FEMA 3557;(S)-4-ISOPROPENYL-CYCLOHEX-1-ENECARBALDEHYDE;(S)-4-ISOPROPENYL-CYCLOHEXENE-1-CARBOXALDEHYDE;(S)-P-MENT |
Reference | 1: Hobbs CA, Taylor SV, Beevers C, Lloyd M, Bowen R, Lillford L, Maronpot R, Hayashi SM. Genotoxicity assessment of the flavouring agent, perillaldehyde. Food Chem Toxicol. 2016 Nov;97:232-242. doi: 10.1016/j.fct.2016.08.029. Epub 2016 Sep 1. PubMed PMID: 27593899. 2: Takagi S, Goto H, Shimada Y, Nakagomi K, Sadakane Y, Hatanaka Y, Terasawa K. Vasodilative effect of perillaldehyde on isolated rat aorta. Phytomedicine. 2005 May;12(5):333-7. PubMed PMID: 15957366. 3: Sato-Masumoto N, Ito M. Two types of alcohol dehydrogenase from Perilla can form citral and perillaldehyde. Phytochemistry. 2014 Aug;104:12-20. doi: 10.1016/j.phytochem.2014.04.019. Epub 2014 May 23. PubMed PMID: 24864017. 4: Ji WW, Wang SY, Ma ZQ, Li RP, Li SS, Xue JS, Li W, Niu XX, Yan L, Zhang X, Fu Q, Qu R, Ma SP. Effects of perillaldehyde on alternations in serum cytokines and depressive-like behavior in mice after lipopolysaccharide administration. Pharmacol Biochem Behav. 2014 Jan;116:1-8. doi: 10.1016/j.pbb.2013.10.026. Epub 2013 Nov 4. PubMed PMID: 24201050. 5: Ito N, Nagai T, Oikawa T, Yamada H, Hanawa T. Antidepressant-like Effect of l-perillaldehyde in Stress-induced Depression-like Model Mice through Regulation of the Olfactory Nervous System. Evid Based Complement Alternat Med. 2011;2011:512697. doi: 10.1093/ecam/nen045. Epub 2011 Jun 22. PubMed PMID: 18955354; PubMed Central PMCID: PMC3136537. 6: Xu L, Li Y, Fu Q, Ma S. Perillaldehyde attenuates cerebral ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines via modulating Akt/JNK pathway in the rat brain cortex. Biochem Biophys Res Commun. 2014 Nov 7;454(1):65-70. doi: 10.1016/j.bbrc.2014.10.025. Epub 2014 Oct 14. PubMed PMID: 25445600. 7: Szakonyi Z, Sillanpää R, Fülöp F. Stereoselective synthesis of perillaldehyde-based chiral β-amino acid derivatives through conjugate addition of lithium amides. Beilstein J Org Chem. 2014 Nov 21;10:2738-42. doi: 10.3762/bjoc.10.289. eCollection 2014. PubMed PMID: 25550738; PubMed Central PMCID: PMC4273274. |
PubChem Compound | 16441 |
Last Modified | Nov 11 2021 |
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